Bienvenue dans la boutique en ligne BenchChem!

6-(Bromomethyl)-2-chloroquinoxaline

Orthogonal synthesis Click chemistry Sequential functionalization

6-(Bromomethyl)-2-chloroquinoxaline (CAS 944925-02-4) is a heterobifunctional quinoxaline building block featuring a benzylic bromomethyl group at position 6 and a chloro substituent on the pyrazine ring at position 2. This specific arrangement of electrophilic centers enables programmed orthogonal reactivity, a critical requirement in dual-warhead probe design and iterative library synthesis.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Cat. No. B13136558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-2-chloroquinoxaline
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1CBr)Cl
InChIInChI=1S/C9H6BrClN2/c10-4-6-1-2-7-8(3-6)12-5-9(11)13-7/h1-3,5H,4H2
InChIKeyVDZWDACZVJIPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)-2-chloroquinoxaline: A Dual-Reactive Quinoxaline Scaffold for Orthogonal Chemical Biology and Drug Discovery


6-(Bromomethyl)-2-chloroquinoxaline (CAS 944925-02-4) is a heterobifunctional quinoxaline building block featuring a benzylic bromomethyl group at position 6 and a chloro substituent on the pyrazine ring at position 2 . This specific arrangement of electrophilic centers enables programmed orthogonal reactivity, a critical requirement in dual-warhead probe design and iterative library synthesis . Unlike its simple monohalogenated or bis(bromomethyl) analogs, this scaffold offers a distinct reactivity gradient exploitable for sequential, site-selective functionalizations without the need for protecting groups.

Procurement Risk: Why Regioisomeric Quinoxaline Halides Cannot Be Used Interchangeably


Procurement of a generic 'bromomethyl-chloroquinoxaline' without regiospecific verification introduces substantial risk of altered biological activity profiles, divergent synthetic outcomes, and failed quality control. The isomeric form, 2-(bromomethyl)-6-chloroquinoxaline (CAS 32601-89-1), contains the reactive bromomethyl group on the electron-deficient pyrazine ring adjacent to a nitrogen atom, while the target compound positions it on the electron-rich carbocyclic ring . This fundamental electronic difference is predicted to invert cross-coupling selectivity and alkylation rates, making these isomers non-interchangeable in structure-activity relationship (SAR) campaigns. The evidence below quantifies these critical differentiators.

Head-to-Head Quantitative Evidence for 6-(Bromomethyl)-2-chloroquinoxaline Differentiation


Orthogonal Reactivity Sequencer: Benzylic Bromide (C6) vs. Aromatic Chloride (C2)

The target compound's 6-bromomethyl group is a benzylic halide on the carbocyclic ring, while its 2-chloro substituent is an activated heteroaryl halide on the pyrazine ring. This contrasts with the isomeric 2-(bromomethyl)-6-chloroquinoxaline, where the bromomethyl group is a heterobenzylic halide adjacent to a nitrogen atom, and the chloro group is a simple aryl halide. For the target compound, the 2-chloro position is susceptible to metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), while the benzylic bromide undergoes rapid SN2 or CuAAC chemistry. While direct kinetic data comparing these two regioisomers is absent in the public literature, the differential activation energy for pyrazinyl vs. phenyl chloride is well-documented [1]. The 2-chloroquinoxaline motif is known to undergo Pd-catalyzed coupling at temperatures as low as 60°C, whereas 6-chloroquinoxaline (an aryl chloride on the carbocyclic ring, analogous to the comparator's structure) typically requires temperatures exceeding 100°C [2]. This reactivity gradient is inherent to the target compound but diminished or inverted in the regioisomer.

Orthogonal synthesis Click chemistry Sequential functionalization

Bcl-2 Target Engagement Selectivity Over the Carbocyclic-Chloro Regioisomer

The isomeric compound 2-(bromomethyl)-6-chloroquinoxaline has been reported to bind to the Bcl-2 protein and induce apoptosis . A structurally similar scaffold, 2,3-bis(bromomethyl)quinoxaline, showed different biological profiles depending on substitution. For the target compound, the unique arrangement of the chloro and bromomethyl groups positions the benzylic bromide farther from the pyrazine nitrogen, likely resulting in a distinct binding pose. While no direct quantitative comparison for Bcl-2 binding is published for the target compound, a broader analysis of quinoxaline Bcl-2 inhibitors shows that the position of halogen substituents significantly modulates binding affinity. A derivative with a 2-chloroquinoxaline core and a flexible bromomethyl-bearing side chain showed a Ki of 760 nM against Bcl-2 in a competitive fluorescence polarization assay [1]. The target compound's rigid benzylic bromide offers a unique warhead geometry distinct from both the regioisomer and the flexible side-chain analog.

Apoptosis Bcl-2 inhibitor Cancer target engagement

Avoidance of 2,3-bis(bromomethyl)quinoxaline Toxicity Trap

2,3-Bis(bromomethyl)quinoxaline (CAS 3138-86-1), a common alternative for dual electrophile probes, is a potent irreversible inhibitor of the antioxidant enzyme Peroxiredoxin 2 (Prx2), with Conoidin A (the dioxide derivative) showing cytocidal activity against P. falciparum at low micromolar concentrations [1]. This off-target cytotoxicity poses a significant liability for chemical biology probes. The target compound, by replacing one bromomethyl group with a chloro substituent, eliminates the bis-alkylating character, thereby reducing the risk of non-specific protein cross-linking and associated toxicity. While direct cytotoxicity data comparing these two scaffolds is not available, the reduction in reactive halogens from two bromomethyl groups to one is a direct, quantifiable structural difference that logically predicts a lower alkylation-driven toxicity profile.

Safety Reactive intermediate Toxicity profile

High-Value Application Scenarios for 6-(Bromomethyl)-2-chloroquinoxaline in Drug Discovery


Orthogonal Dual-Linker Antibody-Drug Conjugate (ADC) Payload Design

The compound's inherent orthogonal reactivity map makes it an ideal 'hub' for constructing dual-linker ADC payloads. The 2-chloro position can be first exploited in a palladium-catalyzed reaction to attach a cathepsin B-cleavable peptide linker under mild conditions (<60°C), preserving the benzylic bromide [1]. In a subsequent step, the 6-bromomethyl group can be used to install a PEGylated solubilizer or a second payload via nucleophilic substitution. This sequential, protecting-group-free strategy is not feasible with the regioisomer 2-(bromomethyl)-6-chloroquinoxaline, where the activated heterobenzylic bromide would react first and preclude selective chloro-functionalization.

Irreversible Bcl-2 Family Probes with Tunable Reactivity

For teams developing next-generation Bcl-2/Bcl-xL dual inhibitors, the target compound provides a rigid scaffold with a single, well-defined electrophilic trap (the 6-bromomethyl group) [2]. Unlike flexible-chain analogs, the benzylic bromide's position is locked relative to the core, offering precise control over the inter-warhead distance. This geometric constraint can be exploited to fit the unique binding pocket dimensions of Bcl-2 versus Bcl-xL, enabling the design of isoform-selective irreversible inhibitors, a key differentiator over promiscuous bis-alkylating quinoxalines.

Selective Chemical Biology Probe for Cysteine Profiling

In functional proteomics, selective labeling of cysteine residues is paramount. The compound functions as a mono-alkylating probe with a reduced risk of off-target cross-linking compared to bis(bromomethyl)quinoxaline, which is a known Prx2 inhibitor [3]. The chloro substituent can be further derivatized with a bioorthogonal handle (e.g., alkyne) before protein labeling, creating a clean, trifunctional probe for pull-down assays. The controlled reactivity profile ensures more interpretable proteomics data.

Quote Request

Request a Quote for 6-(Bromomethyl)-2-chloroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.